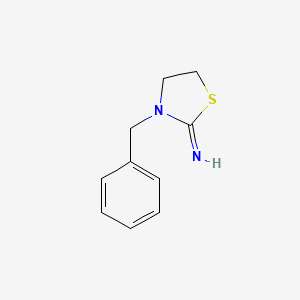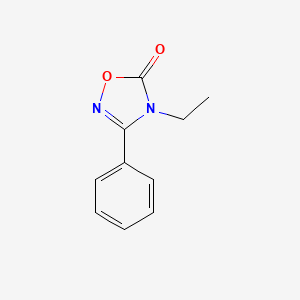
3-Amino-2-cycloheptylidene-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-cycloheptylidene-3-oxopropanoic acid: is an organic compound with the molecular formula C₁₀H₁₅NO₃ It is a derivative of propanoic acid and features a cycloheptylidene ring, an amino group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid typically involves the following steps:
Formation of the Cycloheptylidene Ring: This step involves the cyclization of a suitable precursor to form the cycloheptylidene ring.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Formation of the Keto Group: The keto group is introduced through oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-cycloheptylidene-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or the keto group to a carboxylic acid.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of the amino group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-cycloheptylidene-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules that the compound can bind to or modify.
Pathways Involved: Metabolic pathways, signaling pathways, and other biochemical processes that the compound can influence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-cyclohexylidene-3-oxopropanoic acid: Similar structure but with a cyclohexylidene ring instead of a cycloheptylidene ring.
3-Amino-2-cyclopentylidene-3-oxopropanoic acid: Similar structure but with a cyclopentylidene ring.
Uniqueness
3-Amino-2-cycloheptylidene-3-oxopropanoic acid is unique due to its larger cycloheptylidene ring, which can influence its chemical reactivity and interactions with other molecules. This structural difference can lead to distinct properties and applications compared to its smaller-ring analogs.
Eigenschaften
CAS-Nummer |
6966-52-5 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3-amino-2-cycloheptylidene-3-oxopropanoic acid |
InChI |
InChI=1S/C10H15NO3/c11-9(12)8(10(13)14)7-5-3-1-2-4-6-7/h1-6H2,(H2,11,12)(H,13,14) |
InChI-Schlüssel |
OSIPFTDAQQOBLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=C(C(=O)N)C(=O)O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


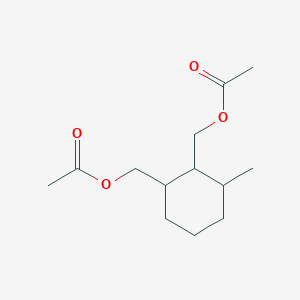
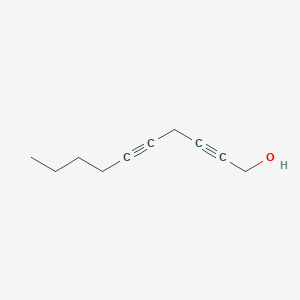

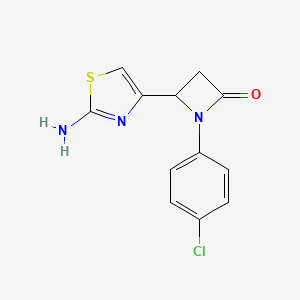
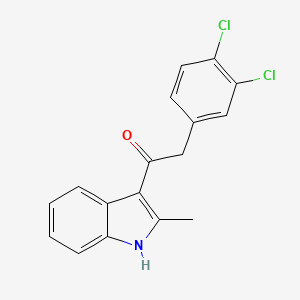
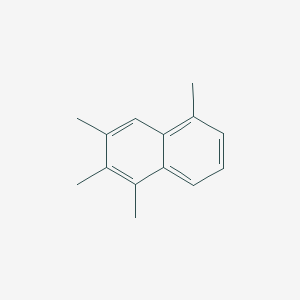
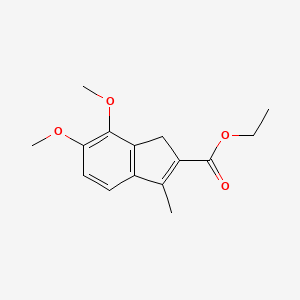
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
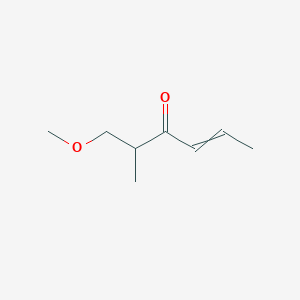

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

